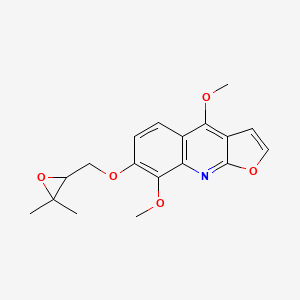

Anhydroevoxine

描述

Anhydroevoxine is a quinoline alkaloid primarily isolated from plants in the Rutaceae family, notably Choisya Aztec-Pearl (a hybrid of C. ternata and C. dumosa var. arizonica) . Structurally, it belongs to the furoquinoline subclass, characterized by a fused furan and quinoline ring system. Its biosynthesis involves prenylation and oxidative modifications, as evidenced by its derivation from precursors like 7-isopentenyloxy-γ-fagarine .

属性

IUPAC Name |

7-[(3,3-dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-18(2)13(24-18)9-23-12-6-5-10-14(16(12)21-4)19-17-11(7-8-22-17)15(10)20-3/h5-8,13H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZSGUNUXDDUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946932 | |

| Record name | 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24099-25-0 | |

| Record name | Anhydroevoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Anhydroevoxine can be synthesized from 7-isopentenyloxy-γ-fagarine, a precursor isolated from Choisya ternata . The synthesis involves several steps, including prenylation at C-5 and subsequent oxidation reactions .

Industrial Production Methods: High-speed countercurrent chromatography (HSCCC) has been used to isolate this compound from ethanol extracts of Choisya ternata .

化学反应分析

Types of Reactions: Anhydroevoxine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygenase enzymes and other oxygen-atom-transfer agents.

Reduction: Common reagents include hydrogen gas and metal catalysts.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroperoxides .

科学研究应用

作用机制

The mechanism of action of anhydroevoxine involves several pathways:

Opiate System: this compound interacts with the opiate system to exert its antinociceptive effects.

Nitric Oxide System: Plays a pivotal role in the compound’s activity.

Reactive Oxygen Species (ROS) Inhibition: this compound inhibits the generation of reactive oxygen species in leukocytes.

相似化合物的比较

Key Pharmacological Properties :

- Antinociceptive Activity: Anhydroevoxine (3–10 mg/kg) exhibits dose-dependent analgesic effects in murine models, peaking at 120 minutes post-administration and involving opioid and adrenergic pathways .

- Antifungal Activity : Inhibits growth of Colletotrichum fragariae, Botrytis cinerea, and Fusarium oxysporum at 50–150 μM .

- Antioxidant Activity : Reduces reactive oxygen species (ROS) in leukocytes by 71% at 30 µg/mL .

- Yield in Extracts: 2.43% in C. Aztec-Pearl ethanol extract ; 0.5% in C. ternata .

Comparison with Structurally and Functionally Similar Compounds

Choisyine

Structural Similarity: Both isolated from C. Aztec-Pearl; share a quinoline backbone but differ in substituents . Pharmacological Comparison:

Key Difference: Choisyine’s delayed peak activity and nitric oxide (NO) pathway involvement contrast with this compound’s adrenergic modulation .

Evoxine

Structural Relationship: Both are furoquinoline alkaloids; this compound is a dehydration product of evoxine . Functional Comparison:

Dictamnine

Structural Similarity: A simpler furoquinoline lacking prenyl groups . Functional Contrast:

Skimmianine

Structural Features: Shares the furoquinoline core but with methoxy substitutions . Functional Differences:

Table 1: Antinociceptive and Antioxidant Profiles

| Compound | Antinociceptive Dose (mg/kg) | Peak Time (min) | ROS Inhibition (%) |

|---|---|---|---|

| This compound | 3–10 | 120 | 71 |

| Choisyine | 3–10 | 150 | 64 |

| Morphine | 1–10 | 60–90 | N/A |

Table 2: Antifungal Activity (MIC Range)

| Compound | C. fragariae | B. cinerea | F. oxysporum |

|---|---|---|---|

| This compound | 50–150 μM | 50–150 μM | 50–150 μM |

| Flindersine | 50–100 μM | 50–100 μM | 50–100 μM |

| Dictamnine | >150 μM | >150 μM | >150 μM |

Mechanistic and Structural Insights

- Pathway Specificity: this compound uniquely engages adrenergic receptors (reversed by yohimbine), whereas Choisyine and evoxine rely more on NO and opioid systems .

Contradictions and Limitations

- Yield Variability : Discrepancies in extraction yields (2.43% vs. 0.5%) may reflect differences in plant sources or methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。